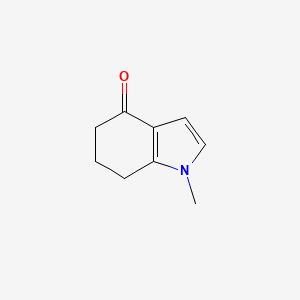

1-Methyl-6,7-dihydro-1H-indol-4(5H)-one

Descripción general

Descripción

1-Methyl-6,7-dihydro-1H-indol-4(5H)-one is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This compound features a fused ring system with a nitrogen atom, making it a versatile scaffold in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted aniline, the compound can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

1-Methyl-6,7-dihydro-1H-indol-4(5H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more saturated analogs.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indoles.

Aplicaciones Científicas De Investigación

1-Methyl-6,7-dihydro-1H-indol-4(5H)-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: The compound may be used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

Indole: The parent compound of the indole family.

1-Methylindole: A methylated derivative of indole.

6,7-Dihydro-1H-indol-4(5H)-one: A similar compound lacking the methyl group.

Uniqueness

1-Methyl-6,7-dihydro-1H-indol-4(5H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group and the fused ring system can affect its interaction with molecular targets and its overall stability.

Actividad Biológica

1-Methyl-6,7-dihydro-1H-indol-4(5H)-one is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Indole derivatives are known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis methods, and structure-activity relationships.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods. A common approach involves the reaction of an appropriate aniline derivative with cyclohexanones or similar substrates under acidic conditions. For instance, a three-component reaction involving phenacyl bromide, dimedone, and anilines has been successfully employed to yield related indole derivatives .

General Synthetic Procedure:

- Combine phenacyl bromide (1 mmol), dimedone (1 mmol), and aniline (2 mmol) in a solvent mixture of water and ethanol (1:1).

- Heat the reaction mixture under reflux for several hours.

- Cool the mixture and isolate the product through filtration and recrystallization.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated that this compound can inhibit cell growth in human cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of key signaling pathways such as the MAPK/ERK pathway .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. For instance, studies have reported its efficacy against Staphylococcus aureus and Escherichia coli, indicating potential as a lead compound for developing new antibiotics .

Neuroprotective Effects

Additionally, this compound has been investigated for its neuroprotective properties. It appears to exert protective effects against oxidative stress-induced neuronal damage in cellular models. This activity is attributed to its ability to scavenge free radicals and modulate neuroinflammatory responses .

Structure-Activity Relationship (SAR)

The biological activity of indole derivatives is often influenced by structural modifications. For this compound:

- Methyl Substitution: The presence of the methyl group at the nitrogen position enhances lipophilicity and may improve cellular uptake.

- Ring Modifications: Alterations in the indole ring structure can significantly affect potency; for example, substituents on the aromatic ring have been shown to enhance anticancer activity.

Case Studies

Several case studies highlight the biological potential of related compounds:

- Anticancer Study: A derivative of 6,7-dihydroindole was tested against various cancer cell lines, showing IC50 values in the low micromolar range.

- Antimicrobial Evaluation: A series of indole derivatives were screened against Mycobacterium tuberculosis, with some compounds demonstrating activity comparable to standard antibiotics .

Propiedades

IUPAC Name |

1-methyl-6,7-dihydro-5H-indol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-10-6-5-7-8(10)3-2-4-9(7)11/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQFXLPORSTNMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20299631 | |

| Record name | 1-Methyl-1,5,6,7-tetrahydro-4H-indol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51471-08-0 | |

| Record name | 51471-08-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-1,5,6,7-tetrahydro-4H-indol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.